1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide
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Overview
Description
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features multiple functional groups, including an oxadiazole ring, a triazole ring, and a hydrazide moiety, which contribute to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves several steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the nitration, oxidation, and coupling reactions of precursor molecules . The reaction conditions often involve the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Chemical Reactions Analysis
1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong oxidizing agents like sodium dichloroisocyanurate and reducing agents such as sodium borohydride .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations . Additionally, its energetic properties make it a candidate for use in the development of high-energy materials and explosives .
Mechanism of Action
The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways within biological systems . The compound’s multiple functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, enzymes, and other biomolecules . These interactions can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-Amino-1,2,5-oxadiazol-3-YL)-N’-[(E)-[4-(dipropylamino)phenyl]methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide stands out due to its unique combination of functional groups and structural features . Similar compounds include those with oxadiazole and triazole rings, such as 3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5(4H)-one and 4-[(E)-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-5-yl]carbonyl}hydrazono)methyl]-2-ethoxyphenyl 4-fluorobenzoate
Properties
Molecular Formula |
C19H25N9O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(dipropylamino)phenyl]methylideneamino]-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H25N9O2/c1-4-10-27(11-5-2)15-8-6-14(7-9-15)12-21-23-19(29)16-13(3)22-26-28(16)18-17(20)24-30-25-18/h6-9,12H,4-5,10-11H2,1-3H3,(H2,20,24)(H,23,29)/b21-12+ |
InChI Key |
FKCBOLWJRHUVQF-CIAFOILYSA-N |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(N=NN2C3=NON=C3N)C |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NNC(=O)C2=C(N=NN2C3=NON=C3N)C |
Origin of Product |
United States |
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